

An In-depth Technical Guide to the Structural Isomerism of Tribromophenols

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Compound of Interest

Compound Name: 2,4,5-Tribromophenol

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the structural isomers of tribromophenol, focusing on their synthesis, physicochemical properties, and spectroscopic characterization. This document aims to serve as a technical guide for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to Tribromophenols

Tribromophenols are a class of halogenated aromatic compounds consisting of a phenol ring substituted with three bromine atoms. There are six structural isomers of tribromophenol, distinguished by the positions of the bromine atoms on the benzene ring. These isomers are:

- 2,4,6-Tribromophenol (2,4,6-TBP)
- 2,3,4-Tribromophenol (2,3,4-TBP)
- 2,3,5-Tribromophenol (2,3,5-TBP)
- 2,3,6-Tribromophenol (2,3,6-TBP)
- **2,4,5-Tribromophenol (2,4,5-TBP)**
- 3,4,5-Tribromophenol (3,4,5-TBP)

The most well-known and commercially significant isomer is 2,4,6-tribromophenol, which is widely used as a flame retardant, fungicide, and wood preservative.^{[1][2]} The other isomers are less common but are important for research purposes, particularly in environmental science and toxicology, as they can be byproducts of industrial processes or metabolites of other brominated compounds.

Physicochemical Properties

The position of the bromine atoms on the phenol ring significantly influences the physicochemical properties of the tribromophenol isomers. A summary of key physical properties is presented in Table 1.

Isomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
2,4,6-Tribromophenol	118-79-6	C ₆ H ₃ Br ₃ O	330.80	90-96 ^[3]	244-290 ^[3]
2,3,4-Tribromophenol	138507-65-0	C ₆ H ₃ Br ₃ O	330.80	91-93	-
2,3,5-Tribromophenol	57383-81-0	C ₆ H ₃ Br ₃ O	330.80	92-95 ^{[4][5]}	-
2,3,6-Tribromophenol	28165-57-3	C ₆ H ₃ Br ₃ O	330.80	-93 ^[1]	110.6 ^[1]
2,4,5-Tribromophenol	14401-61-7	C ₆ H ₃ Br ₃ O	330.80	-93 ^[6]	110.6 ^[6]
3,4,5-Tribromophenol	116434-90-3	C ₆ H ₃ Br ₃ O	330.80	-	-

Table 1: Physical Properties of Tribromophenol Isomers

Synthesis of Tribromophenol Isomers

The synthesis of tribromophenol isomers primarily involves the electrophilic bromination of phenol or its derivatives. The regioselectivity of the bromination reaction can be controlled by the choice of brominating agent, solvent, and reaction conditions.

Synthesis of 2,4,6-Tribromophenol

2,4,6-Tribromophenol is readily synthesized by the direct bromination of phenol in a suitable solvent.

Experimental Protocol: Synthesis of 2,4,6-Tribromophenol from Phenol[7]

- Materials: Phenol, Bromine, Inert solvent (e.g., carbon disulfide or carbon tetrachloride).
- Procedure:
 - Dissolve phenol in the chosen inert solvent at 0°C.
 - Slowly add a solution of bromine in the same solvent to the phenol solution with constant stirring.
 - The reaction is typically rapid and results in the formation of a white precipitate of 2,4,6-tribromophenol.
 - The precipitate can be collected by filtration, washed with a cold solvent to remove any unreacted bromine, and then dried.
- Reaction: $\text{C}_6\text{H}_5\text{OH} + 3\text{Br}_2 \rightarrow \text{C}_6\text{H}_2\text{Br}_3\text{OH} + 3\text{HBr}$

Alternatively, 2,4,6-tribromophenol can be synthesized from benzene through a multi-step process involving nitration, reduction to aniline, diazotization, and subsequent hydrolysis to phenol, followed by bromination.[8]

Synthesis of Other Tribromophenol Isomers

The synthesis of other tribromophenol isomers often requires more controlled conditions or the use of starting materials with specific directing groups to achieve the desired substitution pattern. For example, the synthesis of 2,3,4-tribromophenol can be achieved through the bromination of 3-bromophenol in acetic acid.[2]

Logical Workflow for Selective Synthesis of Tribromophenol Isomers

Caption: General strategies for the synthesis of tribromophenol isomers.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and differentiation of tribromophenol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the substitution pattern of the benzene ring. The chemical shifts and coupling constants of the aromatic protons and carbons provide a unique fingerprint for each isomer.

^1H NMR: The chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl and bromine substituents. Protons ortho and para to the hydroxyl group are shielded (shifted to a lower ppm), while those ortho and para to the bromine atoms are deshielded (shifted to a higher ppm).

^{13}C NMR: The chemical shifts of the aromatic carbons are also characteristic. The carbon bearing the hydroxyl group typically appears in the range of 150-160 ppm, while carbons bonded to bromine are found in the range of 100-120 ppm.

Table 2: Representative NMR Data for 2,4,6-Tribromophenol

Nucleus	Chemical Shift (ppm)	Multiplicity
^1H	7.59	s
^{13}C	148.4 (C-OH), 135.5 (C-H), 118.0 (C-Br, C4), 112.9 (C-Br, C2, C6)	-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key characteristic absorption bands for tribromophenols include:

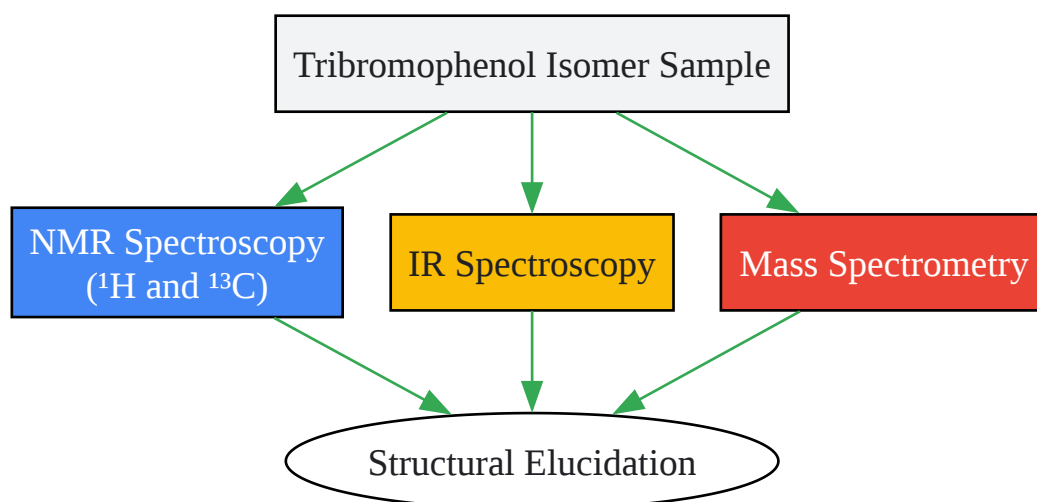
- O-H stretch: A broad band in the region of 3200-3600 cm^{-1} .
- C-O stretch: A strong band around 1200 cm^{-1} .
- Aromatic C=C stretch: Bands in the 1400-1600 cm^{-1} region.
- C-Br stretch: Absorptions in the fingerprint region below 1000 cm^{-1} .

The pattern of out-of-plane C-H bending vibrations in the 700-900 cm^{-1} region can also be indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All tribromophenol isomers have the same nominal molecular weight. However, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation pattern under electron ionization (EI) can provide structural information, as the positions of the bromine atoms can influence the stability of the resulting fragment ions. The characteristic isotopic pattern of bromine (approximately equal abundance of ^{79}Br and ^{81}Br) results in a distinctive pattern for the molecular ion and bromine-containing fragments.

Experimental Workflow for Spectroscopic Analysis



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Caption: A typical workflow for the spectroscopic identification of tribromophenol isomers.

Conclusion

The six structural isomers of tribromophenol exhibit distinct physicochemical and spectroscopic properties. While 2,4,6-tribromophenol is the most studied due to its industrial applications, a thorough understanding of all isomers is crucial for comprehensive research in areas such as environmental monitoring, toxicology, and drug development. This guide provides a foundational overview of their synthesis and characterization, serving as a valuable resource for scientists and researchers in the field. Further research is warranted to develop selective and high-yield syntheses for the less common isomers and to fully characterize their biological activities.

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